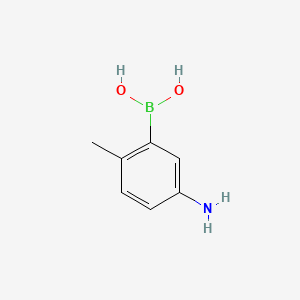

(5-Amino-2-methylphenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Amino-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-amino-2-methylphenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Formation of Boronate Esters

(5-Amino-2-methylphenyl)boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis. Boronic acids readily form boronate esters with the 1,2- and 1,3-diols of saccharides, such as those that coat the surface of mammalian cells .

Suzuki-Miyaura Reaction

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester features a boronic acid moiety, which is crucial for various coupling reactions, particularly the Suzuki-Miyaura reaction. The compound is recognized for its role in facilitating carbon-carbon bond formation through palladium-catalyzed reactions.

Copper-Mediated Boronic Acid Degradation and Its Effect on CuAAC

introducing the triazole ring through CuAAC, the excitation wavelength was increased by about 70 nm (λex= 400 nm) .

Palladium-Catalyzed Cross-Coupling

Aryl halides and pseudohalides can be cross-coupled with bis(pinacolato)diboron (B2pin2). The borylation of the latter substrates is often referred to as Miyaura–Masuda borylation . The choice of an appropriate base (e.g. KOAc or PhOK) and a ligand for Pd (usually, dppf) plays a crucial role in achieving good conversions .

Reactions with Amino Acid Residues

Boronic acids interact with amino acid residues that are able to donate a pair of electrons to the boron, including serine (side chain –CH2OH), histidine (side chain methylimidazole) and lysine (side chain –(CH2)4NH2) .

科学研究应用

(5-Amino-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of (5-Amino-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.

(4-Amino-2-methylphenyl)boronic acid: Similar structure but with the amino group in a different position, affecting its reactivity and applications.

(5-Amino-2-chlorophenyl)boronic acid: Contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.

Uniqueness: (5-Amino-2-methylphenyl)boronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

生物活性

(5-Amino-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its unique biological properties, particularly in the context of enzyme interactions and molecular recognition. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BNO2, with a molecular weight of approximately 165.98 g/mol. The compound features a phenyl ring substituted with an amino group at the 5-position and a methyl group at the 2-position, alongside a boronic acid functional group. This structural arrangement enhances its ability to interact with various biological molecules.

While specific mechanisms of action for this compound in biological systems remain under investigation, its boronic acid group is known to form reversible covalent bonds with diols, which is crucial for various biochemical applications. This property allows it to act as a ligand for proteins and enzymes, facilitating interactions that can lead to enzyme inhibition or modulation of protein-protein interactions .

Biological Applications

- Enzyme Inhibition : Boronic acids, including this compound, have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy .

- Molecular Recognition : The ability of this compound to selectively bind to diols makes it a valuable tool in biochemical assays. For instance, it has been used in the development of fluorescent sensors for saccharides through the formation of boronate complexes .

- Drug Delivery Systems : Studies indicate that attaching boronic acids to therapeutic enzymes can enhance their delivery to target cells by binding to surface glycans. This method has shown increased cellular uptake compared to non-boronated controls .

Case Study 1: Enhanced Protein Labeling

Research demonstrated that using this compound derivatives improved the fluorescence labeling of proteins. This was achieved by forming stable complexes with amino phenolic ligands, indicating potential applications in bioconjugation and imaging techniques.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study involving boronated RNase A showed that the boronation process significantly enhanced the enzyme's uptake into cancer cells, leading to increased cytotoxicity due to its enzymatic activity against cytosolic RNA. The findings suggest that this compound could be instrumental in developing targeted cancer therapies .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Boronation : Utilizing boron reagents to introduce the boronic acid group into the aromatic system.

- Coupling Reactions : Employing coupling agents like carbodiimides to facilitate the formation of amine-boron complexes.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminophenylboronic Acid Hydrochloride | C7H10BClN | Lacks methyl substitution; primarily used in drug synthesis |

| 3-Amino-2-methylphenylboronic Acid | C9H12BNO2 | Different amino position; potential for varied biological activity |

| (5-Amino-1-naphthaleneboronic Acid) | C13H12BNO2 | Larger aromatic system; enhanced electronic properties |

This table illustrates how this compound stands out due to its specific substitution pattern that influences both reactivity and biological interactions.

属性

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。